molecular formula C10H9N3O3 B2602755 Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate CAS No. 114097-17-5

Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate

Cat. No.: B2602755
CAS No.: 114097-17-5
M. Wt: 219.2
InChI Key: ICURIHAQCHEMSG-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate is a heterocyclic compound with the molecular formula C10H9N3O3 and a molecular weight of 219.2 g/mol . This compound is known for its unique structure, which includes a pyrido[2,3-b]pyrazine core, making it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate typically involves multiple steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature. This reaction forms 2-(acylethynyl)pyrroles, which are then reacted with propargylamine to produce N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields the desired product .

Chemical Reactions Analysis

Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, influencing biological processes. detailed studies on its exact mechanism are still ongoing .

Properties

IUPAC Name

ethyl 3-oxo-4H-pyrido[2,3-b]pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-2-16-10(15)7-9(14)13-8-6(12-7)4-3-5-11-8/h3-5H,2H2,1H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICURIHAQCHEMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(NC1=O)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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